

solubility of 2-(trifluoromethyl)quinoline-4-carbaldehyde in organic solvents

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1310642

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An In-depth Technical Guide on the Solubility of **2-(Trifluoromethyl)quinoline-4-carbaldehyde** in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview based on established principles of organic chemistry and publicly available data for structurally related compounds. Specific quantitative solubility data for **2-(trifluoromethyl)quinoline-4-carbaldehyde** is not readily available in the surveyed literature. The experimental protocols described herein are generalized and should be adapted and validated for specific laboratory conditions.

Executive Summary

2-(Trifluoromethyl)quinoline-4-carbaldehyde is a complex heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for synthesis, purification, formulation, and biological screening. This guide discusses the anticipated solubility characteristics of this compound in organic solvents based on its structural features, outlines general factors influencing the solubility of quinoline derivatives, and provides a detailed, generalized protocol for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of **2-(trifluoromethyl)quinoline-4-carbaldehyde** is dictated by the interplay of its three main structural components: the quinoline core, the trifluoromethyl group, and the carbaldehyde group.

- **Quinoline Core:** The bicyclic aromatic quinoline system is predominantly hydrophobic and nonpolar, suggesting good solubility in many organic solvents[1].
- **Trifluoromethyl (CF₃) Group:** The highly electronegative fluorine atoms in the CF₃ group make it a strong electron-withdrawing group. This substituent is known to significantly increase a molecule's lipophilicity (fat or oil solubility)[2].
- **Carbaldehyde (-CHO) Group:** The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature may impart some solubility in polar organic solvents.

Prediction: Based on these features, **2-(trifluoromethyl)quinoline-4-carbaldehyde** is predicted to have low aqueous solubility but favorable solubility in a range of common organic solvents. The high lipophilicity conferred by the CF₃ group suggests good solubility in nonpolar solvents, while the aromatic system and aldehyde group suggest solubility in polar aprotic and protic solvents.

Factors Influencing Solubility

The solubility of quinoline derivatives is a multifactorial property. Key considerations for optimizing solubility are presented below.

Factor	Influence on Solubility of Quinoline Derivatives
Solvent Polarity	Quinoline derivatives generally exhibit good solubility in various organic solvents, from polar to non-polar, due to their aromatic nature[3]. Polar organic solvents like ethanol and methanol are often effective[4].
Temperature	In most cases, the solubility of solid organic compounds increases with rising temperature, as the dissolution process is often endothermic[4][5].
pH and pKa	The quinoline nitrogen is weakly basic. In acidic conditions ($\text{pH} < \text{pKa}$), the nitrogen can be protonated to form a cationic salt, which dramatically increases aqueous solubility[1][5][6]. While less impactful in organic solvents, the presence of acidic or basic excipients can influence solubility.
Crystal Lattice Energy	The energy required to overcome the intermolecular forces in the solid crystal lattice affects solubility. Stronger crystal packing leads to lower solubility[1]. Polymorphism, the existence of different crystal forms, can also lead to different solubility profiles.

Experimental Determination of Solubility

Since specific data is unavailable, experimental determination is necessary. A generalized protocol for determining the thermodynamic equilibrium solubility of a compound like **2-(trifluoromethyl)quinoline-4-carbaldehyde** is provided below.

Generalized Experimental Protocol

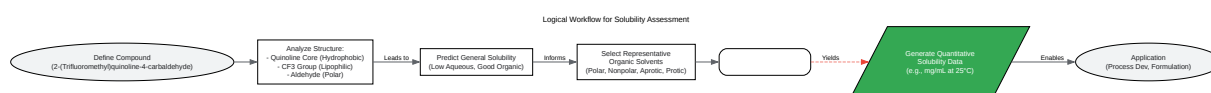
This protocol is based on the shake-flask method, a standard for measuring equilibrium solubility.

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-(trifluoromethyl)quinoline-4-carbaldehyde** to a series of vials, each containing a selected organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide). The excess solid is crucial to ensure equilibrium with the dissolved state.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator.
 - Allow sufficient time for the system to reach equilibrium (typically 24 to 48 hours is recommended to ensure the dissolution rate equals the precipitation rate)[3].
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - To ensure complete removal of undissolved solids, centrifuge the vials at high speed[3].
 - Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates[3].
- Quantification:
 - Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
 - Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is effective for aromatic aldehydes[7].
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) against known concentrations of the compound[3].

- Calculation:
 - Determine the concentration of the compound in the diluted sample from the calibration curve.
 - Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualized Workflows

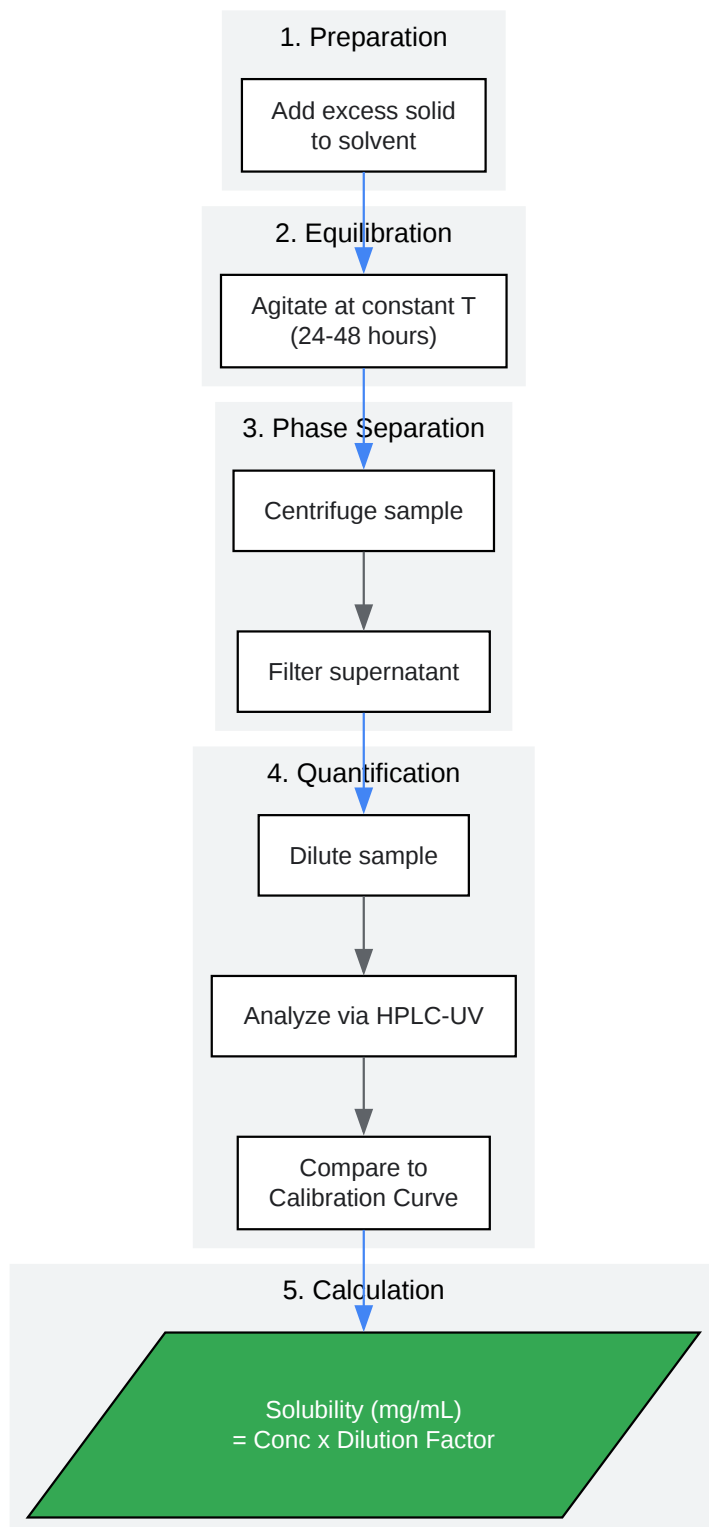
The following diagrams illustrate the logical and experimental processes for solubility assessment.



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Caption: A logical workflow for assessing compound solubility.

Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for experimental solubility determination.

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